1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine
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Overview
Description
1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound with a complex structure that includes multiple methyl groups and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The goal is to achieve efficient and cost-effective production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-difluoro-8-(4-methylphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
- 4,4-difluoro-8-(4-nitrylphenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene
Uniqueness
1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine is unique due to its specific arrangement of methyl groups and the presence of a phenyl ring.
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
1,4,5,7-tetramethyl-6-(3-methylphenyl)pyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C17H19N3/c1-10-7-6-8-15(9-10)20-13(4)16-11(2)18-19-12(3)17(16)14(20)5/h6-9H,1-5H3 |
InChI Key |
MZXVOLWZOLEUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3C(=NN=C(C3=C2C)C)C)C |
Origin of Product |
United States |
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